![molecular formula C20H23F3N2 B5196401 1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5196401.png)
1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied extensively for its potential applications in different fields of research.
作用机制
The mechanism of action of 1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, studies have shown that this compound has the ability to interact with various receptors in the body, including dopamine and serotonin receptors. This interaction leads to the modulation of neurotransmitter activity in the brain, which can have a range of effects on behavior and physiology.
Biochemical and Physiological Effects
Studies have shown that 1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a range of biochemical and physiological effects. These effects include changes in neurotransmitter activity, alterations in gene expression, and changes in cellular signaling pathways. These effects can have a range of downstream effects on behavior and physiology.
实验室实验的优点和局限性
One of the advantages of using 1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its ability to modulate neurotransmitter activity in the brain. This can be useful in studying the role of various neurotransmitters in behavior and physiology. However, one of the limitations of using this compound is its potential toxicity and side effects, which can make it difficult to use in certain types of experiments.
未来方向
There are several future directions for research on 1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of research is the development of new drugs based on this compound. Another area of research is the study of the physiological and behavioral effects of this compound in different animal models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields of research.
Conclusion
In conclusion, 1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied extensively for its potential applications in different fields of research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields of research.
合成方法
The synthesis of 1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be achieved using various methods. One of the commonly used methods is the reaction between 3-(trifluoromethyl)benzaldehyde and 1-(2-phenylpropyl)piperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired compound. Other methods involve the use of different reagents and reaction conditions to achieve the synthesis of this compound.
科学研究应用
1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied extensively for its potential applications in different fields of research. One of the areas of research where this compound has shown promise is in the development of new drugs. Studies have shown that this compound has the potential to act as a scaffold for the development of new drugs with improved pharmacological properties.
属性
IUPAC Name |
1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c1-16(17-6-3-2-4-7-17)15-24-10-12-25(13-11-24)19-9-5-8-18(14-19)20(21,22)23/h2-9,14,16H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYQVRRSGRUGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196344.png)
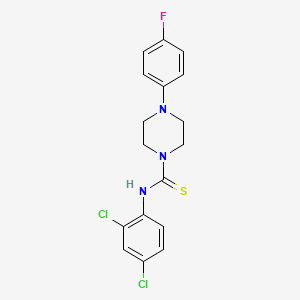
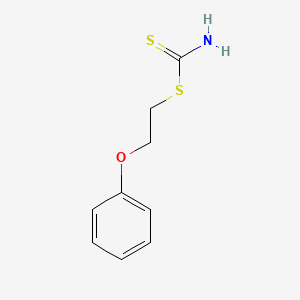
![2-[(1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]acetohydrazide](/img/structure/B5196367.png)
![4,4,6,6-tetramethyl-3a,4,6,7-tetrahydro-2H-imidazo[4,5-c]pyridine-3,5-diol 1-oxide](/img/structure/B5196369.png)
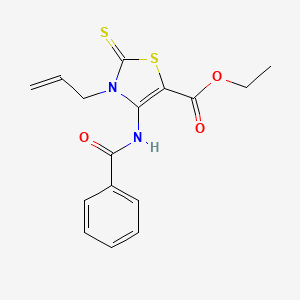
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-bromophenyl)benzamide](/img/structure/B5196394.png)
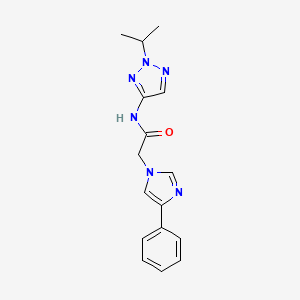
![1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5196398.png)
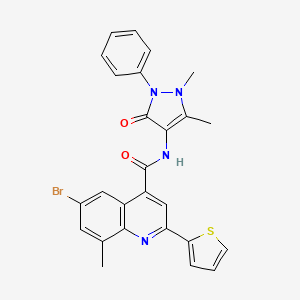
![N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5196409.png)
![methyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5196416.png)